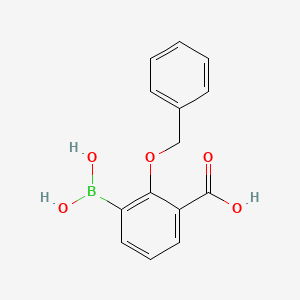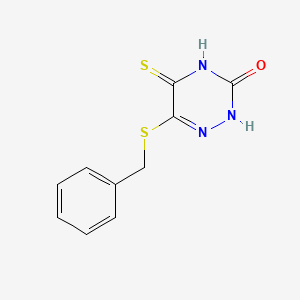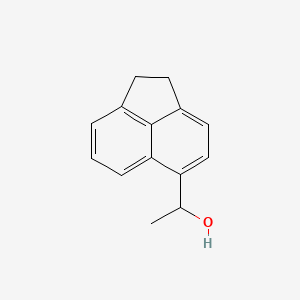
3,4-diphenyl-1H-pyrrole-2,5-dione
Descripción general
Descripción
La 3,4-difenil-1H-pirrol-2,5-diona es un compuesto orgánico con la fórmula molecular C16H11NO2. Es un derivado de la pirrol-2,5-diona, caracterizado por la presencia de dos grupos fenilo en las posiciones 3 y 4 del anillo de pirrol. Este compuesto es conocido por su estabilidad y propiedades químicas únicas, lo que lo convierte en un tema de interés en diversos campos de la investigación científica .
Mecanismo De Acción
El mecanismo de acción de la 3,4-difenil-1H-pirrol-2,5-diona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, como inhibidor de la glucógeno sintasa quinasa-3b, se une al sitio activo de la enzima, impidiendo su actividad y modulando así diversos procesos celulares . Los grupos fenilo en las posiciones 3 y 4 juegan un papel crucial en su afinidad de unión y especificidad .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a significant impact on biochemical reactions .
Cellular Effects
The cellular effects of 3,4-diphenyl-1H-pyrrole-2,5-dione are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being researched.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 3,4-difenil-1H-pirrol-2,5-diona se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de amida-hidrazonas N3-sustituidas con anhídrido maleico 2,3-dimetil. Esta reacción típicamente ocurre en éter dietílico a temperatura ambiente durante 48 horas . Otro método implica la reacción de 3,4-diiodo-2,5-dimetil-1H-pirrol con tioamidas en disolventes polares o en condiciones sin disolvente .
Métodos de producción industrial
La producción industrial de 3,4-difenil-1H-pirrol-2,5-diona a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos y condiciones específicos pueden variar según el fabricante y la aplicación prevista del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La 3,4-difenil-1H-pirrol-2,5-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de pirrol reducidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos electrófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas controladas y disolventes como etanol o diclorometano .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de pirrol sustituidos .
Aplicaciones Científicas De Investigación
La 3,4-difenil-1H-pirrol-2,5-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto ha sido estudiado por sus potenciales propiedades antiinflamatorias y antimicrobianas.
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dimetil-1H-pirrol-2,5-diona: Similar en estructura pero con grupos metilo en lugar de grupos fenilo.
3,4-Difenilmaleimida: Otro derivado con propiedades químicas similares.
Singularidad
La 3,4-difenil-1H-pirrol-2,5-diona es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintivas. La presencia de grupos fenilo mejora su estabilidad y reactividad en comparación con otros derivados de pirrol-2,5-diona .
Propiedades
IUPAC Name |
3,4-diphenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCPEMKIBAJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372903 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-36-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)
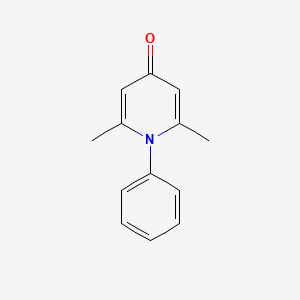
![4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3032551.png)
![[(4-{[(carboxymethyl)amino]carbonyl}benzoyl)amino]acetic acid](/img/structure/B3032552.png)


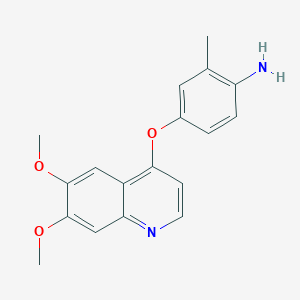
![2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE](/img/structure/B3032557.png)
